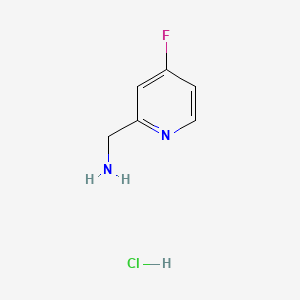

(4-Fluoropyridin-2-yl)methanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-fluoropyridin-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2.ClH/c7-5-1-2-9-6(3-5)4-8;/h1-3H,4,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIIXQYFOLHOJEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1F)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00856408 | |

| Record name | 1-(4-Fluoropyridin-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1241725-81-4 | |

| Record name | 2-Pyridinemethanamine, 4-fluoro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1241725-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Fluoropyridin-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Fluoropyridin-2-yl)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Fluorinated Pyridines in Modern Drug Discovery

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a drug candidate's metabolic stability, lipophilicity, binding affinity, and pKa. When integrated into a pyridine scaffold, a privileged heterocycle in numerous approved drugs, the resulting fluoropyridine moiety offers a powerful tool for fine-tuning molecular properties to achieve desired therapeutic outcomes.

(4-Fluoropyridin-2-yl)methanamine hydrochloride is a key building block that embodies the synergistic advantages of both the fluoropyridine and aminomethyl functionalities. The 4-fluoro substituent significantly modulates the electronic properties of the pyridine ring, influencing its reactivity and interaction with biological targets. The 2-aminomethyl group provides a crucial handle for further synthetic elaboration, allowing for the construction of diverse molecular architectures. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, offering valuable insights for researchers engaged in the design and development of novel therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis and drug design. While experimental data for this specific compound is not extensively published, we can infer key properties based on its structure and data from closely related analogs.

| Property | Value | Source/Basis |

| Molecular Formula | C₆H₈ClFN₂ | [1][2] |

| Molecular Weight | 162.59 g/mol | [1][2] |

| Appearance | White to off-white solid (Predicted) | General observation for similar compounds |

| Melting Point | ~131-132 °C (for isomer) | Based on the melting point of the isomeric (2-Fluoropyridin-4-yl)methanamine hydrochloride.[3] |

| Solubility | Soluble in water, methanol, and DMSO (Predicted).[4][5] | The hydrochloride salt form significantly enhances aqueous solubility.[4] Similar aminomethylpyridine hydrochlorides show good solubility in polar protic solvents.[5] |

| pKa | Estimated pKa₁ (pyridinium) ~4-5; pKa₂ (ammonium) ~8-9 | Based on theoretical predictions for aminopyridines and the known pKa of 4-aminopyridine (9.17) and 2-aminopyridine (6.86).[6][7][8] The electron-withdrawing fluorine atom is expected to decrease the basicity of the pyridine nitrogen. |

Synthesis of this compound: A Plausible Synthetic Route

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a well-reasoned, hypothetical procedure based on standard organic chemistry transformations. Researchers should perform small-scale trials to optimize reaction conditions.

Step 1: Reduction of 4-Fluoro-2-cyanopyridine to (4-Fluoropyridin-2-yl)methanamine

The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis. Two common and effective methods are catalytic hydrogenation and chemical hydride reduction.

Method A: Catalytic Hydrogenation

This method is often preferred for its clean reaction profile and ease of product isolation.

-

Reaction Scheme:

-

4-Fluoro-2-cyanopyridine + H₂ (gas) --(Catalyst, Solvent)--> (4-Fluoropyridin-2-yl)methanamine

-

-

Procedure:

-

To a high-pressure hydrogenation vessel, add 4-fluoro-2-cyanopyridine (1.0 eq).

-

Add a suitable solvent such as methanol or ethanol.

-

Carefully add a hydrogenation catalyst, for example, Raney Nickel or Palladium on carbon (Pd/C) (typically 5-10 mol%).

-

Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C).

-

Monitor the reaction progress by techniques such as TLC or LC-MS.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude (4-Fluoropyridin-2-yl)methanamine as an oil or solid. This crude product can often be used directly in the next step.

-

Method B: Chemical Hydride Reduction

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. Borane complexes, such as borane-tetrahydrofuran (BH₃·THF), offer a milder alternative.

-

Reaction Scheme (using Borane):

-

4-Fluoro-2-cyanopyridine + BH₃·THF --(Solvent)--> Intermediate Borane Complex --(Hydrolysis)--> (4-Fluoropyridin-2-yl)methanamine

-

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 4-fluoro-2-cyanopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, typically 1.5-2.0 eq) via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction by TLC or LC-MS.

-

Cool the reaction mixture to 0 °C and cautiously quench the excess borane by the slow addition of methanol, followed by 2M hydrochloric acid.

-

Heat the mixture to reflux for 1-2 hours to ensure complete hydrolysis of the intermediate borane-amine complex.

-

Cool the mixture to room temperature and basify with a concentrated aqueous solution of sodium hydroxide until the pH is >12.

-

Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volumes).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (4-Fluoropyridin-2-yl)methanamine.

-

Step 2: Formation of the Hydrochloride Salt

The final step involves the protonation of the amine to form the stable and more easily handled hydrochloride salt.

-

Procedure:

-

Dissolve the crude (4-Fluoropyridin-2-yl)methanamine in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or a mixture of methanol and diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrogen chloride in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring until the solution becomes acidic (check with pH paper).

-

A white precipitate of this compound should form.

-

Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

-

Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to obtain the final product.

-

Spectroscopic Characterization

While experimental spectra for this compound are not widely published, we can predict the key spectroscopic features based on the analysis of structurally related compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the pyridine ring protons and the aminomethyl group. The fluorine atom at the 4-position will introduce characteristic splitting patterns (coupling) with the neighboring protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-6 | 8.2 - 8.4 | d | J(H-F) ≈ 2-4 Hz |

| H-5 | 7.2 - 7.4 | dd | J(H-H) ≈ 5-6 Hz, J(H-F) ≈ 8-10 Hz |

| H-3 | 7.0 - 7.2 | d | J(H-H) ≈ 5-6 Hz |

| -CH₂- | 4.0 - 4.2 | s | - |

| -NH₃⁺ | 8.5 - 9.5 | br s | - |

Note: Chemical shifts are referenced to TMS and can vary depending on the solvent. The broad singlet for the ammonium protons may exchange with D₂O.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will be characterized by the strong deshielding effect of the fluorine atom on the C-4 carbon and the characteristic shifts of the pyridine ring carbons.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 158 - 162 |

| C-3 | 110 - 115 |

| C-4 | 165 - 170 (d, ¹J(C-F) ≈ 240-260 Hz) |

| C-5 | 115 - 120 (d, ²J(C-F) ≈ 20-25 Hz) |

| C-6 | 150 - 155 (d, ³J(C-F) ≈ 5-10 Hz) |

| -CH₂- | 45 - 50 |

Note: The carbon directly attached to the fluorine (C-4) will appear as a doublet with a large one-bond coupling constant (¹J(C-F)). Smaller couplings will be observed for the other carbons.

Mass Spectrometry

In a mass spectrum (e.g., ESI+), the compound is expected to show a prominent peak corresponding to the protonated free base [M+H]⁺.

-

Predicted [M+H]⁺ (for C₆H₇FN₂): m/z 127.07

Applications in Drug Discovery

The this compound scaffold is a valuable starting point for the synthesis of a wide range of biologically active molecules. The strategic placement of the fluorine atom and the reactive aminomethyl group allows for the exploration of diverse chemical space.

Modulation of Physicochemical Properties

-

Metabolic Stability: The strong C-F bond can block sites of metabolism, thereby increasing the half-life of a drug candidate.

-

Lipophilicity: The introduction of a fluorine atom generally increases lipophilicity, which can enhance membrane permeability and oral bioavailability.

-

pKa Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the pyridine nitrogen, which can be crucial for optimizing drug-target interactions and solubility at physiological pH.

Role as a Pharmacophore

The fluoropyridine ring can act as a bioisostere for other aromatic systems and can participate in various non-covalent interactions with biological targets, including hydrogen bonding and halogen bonding. The aminomethyl group serves as a versatile linker to introduce other pharmacophoric elements.

Workflow for Utilizing (4-Fluoropyridin-2-yl)methanamine in Drug Discovery

Caption: A typical workflow for the utilization of (4-Fluoropyridin-2-yl)methanamine in a drug discovery program.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: Based on data for similar compounds, it is expected to be an irritant to the skin, eyes, and respiratory system.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a fluorinated pyridine ring and a reactive aminomethyl group provides a powerful platform for the synthesis of novel compounds with potentially enhanced pharmacological properties. This guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, predicted spectroscopic data, and its potential applications, serving as a valuable resource for researchers in the pharmaceutical sciences.

References

-

Marrero-Ponce, Y., et al. (2004). Theoretical prediction of relative and absolute pKa values of aminopyridines. Journal of Computer-Aided Molecular Design, 18(4), 271-281. [Link][6][9]

-

ResearchGate. (2025). Theoretical prediction of relative and absolute pKa values of aminopyridines. Retrieved from [Link]

-

Acros Organics. (n.d.). This compound. Retrieved from [Link][2]

-

Senshu University. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Retrieved from [Link][10]

-

Reddit. (2016). Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive? Retrieved from [Link][11]

-

The Royal Society of Chemistry. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium - Supporting Information. Retrieved from [Link][12]

-

American Elements. (n.d.). (2-Fluoropyridin-4-yl)methanamine hydrochloride. Retrieved from [Link][3]

-

Google Patents. (n.d.). CN112552233A - Synthetic method of 2-amino-4-fluoropyridine. Retrieved from [13]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

European Patent Office. (n.d.). EP 0228846 A1 - Amino-trifluoromethylpyridine compound and process for preparing the same. Retrieved from [Link]

- Google Patents. (n.d.). EP2527327A1 - Method for producing 2-amino-4-(trifluoromethyl)pyridine.

- Google Patents. (n.d.). CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound.

-

Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluoro-2-(trifluoromethyl)pyridine. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Fluoropyridine - Optional[13C NMR]. Retrieved from [Link]

-

PubMed. (2021). Pyridine Borane as Alternative Reducing Agent to Sodium Cyanoborohydride for the PEGylation of L-asparaginase. Retrieved from [Link][14]

-

The Royal Society of Chemistry. (n.d.). Aerobic CN Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved from [Link][15]

-

PubMed. (2025). CO2 Reduction at a Borane-Modified Iron Complex: A Secondary Coordination Sphere Strategy. Retrieved from [Link][16]

-

PubChem. (n.d.). 2-Cyano-3-fluoropyridine. Retrieved from [Link][17]

-

PubChem. (n.d.). 4-Pyridinemethanamine. Retrieved from [Link][18]

-

National Institutes of Health. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Retrieved from [Link][19]

Sources

- 1. 1241725-81-4|this compound|BLD Pharm [bldpharm.com]

- 2. This compound [acrospharma.co.kr]

- 3. americanelements.com [americanelements.com]

- 4. benchchem.com [benchchem.com]

- 5. 3-(Aminomethyl)pyridine, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. Theoretical prediction of relative and absolute pKa values of aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 11. reddit.com [reddit.com]

- 12. rsc.org [rsc.org]

- 13. CN112552233A - Synthetic method of 2-amino-4-fluoropyridine - Google Patents [patents.google.com]

- 14. Pyridine Borane as Alternative Reducing Agent to Sodium Cyanoborohydride for the PEGylation of L-asparaginase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. rsc.org [rsc.org]

- 16. CO2 Reduction at a Borane-Modified Iron Complex: A Secondary Coordination Sphere Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 2-Cyano-3-fluoropyridine | C6H3FN2 | CID 7060408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. 4-Pyridinemethanamine | C6H8N2 | CID 77317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (4-Fluoropyridin-2-yl)methanamine Hydrochloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry

The introduction of fluorine into molecular scaffolds is a cornerstone of modern drug design, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties.[1] Fluorine's unique characteristics, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can enhance metabolic stability, improve binding affinity, and alter pKa, thereby optimizing a drug candidate's overall profile. Within this context, fluorinated heterocyclic compounds, particularly fluoropyridines, have emerged as privileged structures in the synthesis of novel therapeutics.[1]

This technical guide focuses on (4-Fluoropyridin-2-yl)methanamine hydrochloride, a versatile building block that combines the beneficial attributes of a fluorinated pyridine ring with a reactive primary amine. This combination makes it a highly valuable intermediate for the synthesis of a diverse range of complex molecules, particularly in the development of kinase inhibitors and other targeted therapies.

Compound Identification and Physicochemical Properties

CAS Number:

-

(4-Fluoropyridin-2-yl)methanamine (Free Base): 859166-87-3[2]

-

This compound: While some suppliers list the CAS number 1241725-81-4, this is not yet widely recognized by major chemical databases. Researchers should exercise due diligence in sourcing and characterizing this compound.

Molecular Formula: C₆H₈ClFN₂

Molecular Weight: 162.59 g/mol

Structure:

Caption: Chemical structure of this compound.

Physicochemical Data Summary:

| Property | Value | Source |

| Molecular Formula | C₆H₇FN₂ | [2] |

| Molecular Weight | 126.13 g/mol | [2] |

| Topological Polar Surface Area (TPSA) | 38.91 Ų | [2] |

| LogP | 0.6794 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Rotatable Bonds | 1 | [2] |

Synthesis and Manufacturing

A plausible synthetic route would begin with a commercially available substituted pyridine, followed by functional group manipulations to introduce the aminomethyl group and the fluorine atom.

Illustrative Synthetic Workflow:

Caption: A potential synthetic pathway for this compound.

Protocol for Hydrochloride Salt Formation:

The conversion of the free base to the hydrochloride salt is a standard procedure in medicinal chemistry, often employed to improve the compound's stability and aqueous solubility.

-

Dissolution: Dissolve the purified (4-Fluoropyridin-2-yl)methanamine free base in a suitable anhydrous solvent, such as diethyl ether, isopropanol, or ethyl acetate.

-

Acidification: Slowly add a solution of hydrochloric acid in the chosen solvent (e.g., 2M HCl in diethyl ether) to the stirred solution of the free base at 0°C.

-

Precipitation: The hydrochloride salt will typically precipitate out of the solution.

-

Isolation: Collect the precipitate by filtration, wash with the cold anhydrous solvent, and dry under vacuum to yield the final product.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and integrity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, with splitting patterns influenced by the fluorine substituent. The methylene protons of the aminomethyl group will also be present, likely as a singlet or a doublet depending on the solvent and proton exchange.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant, which is a key diagnostic feature.

-

¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, and its chemical shift will be indicative of the electronic environment of the fluorine atom on the pyridine ring.

Mass Spectrometry (MS):

Mass spectrometry is used to confirm the molecular weight of the compound. For the free base, the expected molecular ion peak [M+H]⁺ would be at m/z 127.06. For the hydrochloride salt, the free base is typically observed in the mass spectrum.

High-Performance Liquid Chromatography (HPLC):

HPLC is a critical technique for assessing the purity of the compound. A well-developed HPLC method should show a single major peak for the target compound, allowing for the quantification of any impurities.

Workflow for Analytical Characterization:

Caption: The role of this compound in a typical drug discovery cascade.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its unique combination of a fluorinated pyridine core and a reactive aminomethyl group makes it an attractive starting material for the synthesis of novel kinase inhibitors and other targeted therapeutics. While the definitive CAS number for the hydrochloride salt requires further clarification, the established identity of the free base and the straightforward nature of its salt formation provide a solid foundation for its use in research and development. This guide provides a comprehensive overview of its properties, synthesis, analysis, and applications, serving as a valuable resource for professionals in the field.

References

-

MySkinRecipes. This compound. Retrieved from [Link]

- U.S. Patent No. US3703521A. (1972). Method for the preparation of stable 4-fluoropyridine salts. Google Patents.

-

MDPI. Fluorinated building blocks in drug design: new pathways and targets. Retrieved from [Link]

-

Fluorine notes. (2017). NMR spectral characteristics of fluorocontaining pyridines. Retrieved from [Link]

- Google Patents. (2013). Preparation method of fluoropyridine compounds. CN102898358A.

-

National Center for Biotechnology Information. Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]

Sources

An In-Depth Technical Guide to (4-Fluoropyridin-2-yl)methanamine Hydrochloride: Structure, Synthesis, and Application in Drug Discovery

Executive Summary: (4-Fluoropyridin-2-yl)methanamine hydrochloride is a pivotal heterocyclic building block in modern medicinal chemistry. The strategic placement of a fluorine atom on the pyridine scaffold, combined with a reactive aminomethyl group, provides a unique molecular tool for drug designers. This guide offers a comprehensive analysis of its molecular structure, physicochemical properties, a validated synthetic pathway, and its critical role as a structural motif in the development of targeted therapeutics. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to facilitate its application in pharmaceutical research and development.

Molecular Identity and Physicochemical Properties

Nomenclature and Chemical Identifiers

The precise identification of a chemical entity is fundamental for regulatory compliance, patent filing, and scientific communication. This compound is registered and cataloged under several international identifiers.

| Identifier | Value | Source |

| Chemical Name | This compound | IUPAC |

| Synonym | 2-Pyridinemethanamine, 4-fluoro-, hydrochloride | N/A |

| CAS Number | 1241725-81-4 | N/A |

| Molecular Formula | C₆H₈ClFN₂ | [1] |

| Molecular Weight | 162.59 g/mol | N/A |

| SMILES | NCC1=NC=CC(F)=C1.[H]Cl | [2] |

Structural Analysis

The molecule's architecture is centered on a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. This core is functionalized with two key substituents that dictate its chemical behavior and biological applications:

-

4-Fluoro Substituent: The fluorine atom at the C4 position significantly modulates the electronic properties of the pyridine ring. Due to its high electronegativity, it acts as an inductive electron-withdrawing group, which can lower the pKa of the pyridine nitrogen and influence its hydrogen bonding capabilities.

-

2-Aminomethyl Group: This -CH₂NH₂ group at the C2 position serves as a versatile synthetic handle and a primary interaction point with biological targets.

-

Hydrochloride Salt: The compound is supplied as a hydrochloride salt, which enhances its stability and aqueous solubility. The protonation occurs at the most basic site, the primary amine of the aminomethyl group, forming an ammonium cation (-CH₂NH₃⁺) with a chloride (Cl⁻) counter-ion.

Caption: Structure of this compound.

Physicochemical Properties and Their Implications

The physicochemical profile of a molecule is a key determinant of its drug-like properties, influencing its absorption, distribution, metabolism, and excretion (ADME). The properties below are calculated for the free base form.

| Property | Value | Implication in Drug Discovery |

| LogP | 0.6794 | Indicates a favorable balance between hydrophilicity and lipophilicity, suggesting good potential for oral absorption and cell membrane permeability. |

| Topological Polar Surface Area (TPSA) | 38.91 Ų | Suggests good cell membrane permeability and potential for blood-brain barrier penetration. |

| Hydrogen Bond Donors | 1 | The primary amine group can act as a hydrogen bond donor, crucial for target binding. |

| Hydrogen Bond Acceptors | 2 | The pyridine nitrogen and fluorine atom can act as hydrogen bond acceptors, contributing to binding affinity and solubility. |

| Rotatable Bonds | 1 | The low number of rotatable bonds indicates conformational rigidity, which is often favorable for binding affinity and reduces the entropic penalty upon binding. |

(Data sourced from computational chemistry predictions for the free base, (4-Fluoropyridin-2-yl)methanamine[2])

Synthesis and Characterization

A reliable and scalable synthetic route is paramount for the utilization of this building block in research and development. While multiple pathways exist for the synthesis of fluoropyridines, a common and effective strategy involves the reduction of a nitrile precursor.

Proposed Retrosynthetic Pathway

A logical retrosynthetic analysis disconnects the target molecule at the aminomethyl group, identifying 4-fluoro-2-cyanopyridine as a key intermediate. This intermediate can be synthesized from commercially available starting materials.

Caption: Retrosynthetic analysis of the target molecule.

Recommended Synthetic Protocol

This protocol outlines a two-step synthesis starting from the commercially available 4-fluoro-2-cyanopyridine. This approach is favored for its high yield and operational simplicity.

Step 1: Synthesis of 4-Fluoro-2-cyanopyridine (Intermediate)

The synthesis of fluoropyridine compounds can be achieved via methods like the improved Balz-Schiemann reaction, which involves diazotization of an aminopyridine in the presence of a fluoride source.[3][4][5] Another common industrial method is the nucleophilic substitution of a halogen (e.g., chlorine) with cyanide, often using phase-transfer catalysts to improve efficiency.[6][7]

Step 2: Reduction of 4-Fluoro-2-cyanopyridine to this compound

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a hydrogen balloon, add 4-fluoro-2-cyanopyridine (1.0 eq).

-

Solvent: Add anhydrous methanol (10-15 mL per gram of nitrile).

-

Catalyst: Carefully add Palladium on Carbon (10% Pd/C, 0.05 eq) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Acidification: Add concentrated hydrochloric acid (1.2 eq) dropwise to the stirred suspension. This is crucial for the in-situ formation of the hydrochloride salt and prevents catalyst poisoning.

-

Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times. Maintain the reaction under a positive pressure of hydrogen (balloon).

-

Reaction: Stir the mixture vigorously at room temperature (20-25°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-6 hours).

-

Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of methanol.

-

Isolation: Concentrate the filtrate under reduced pressure. The resulting solid can be triturated with diethyl ether or recrystallized from an appropriate solvent system (e.g., methanol/ether) to yield pure this compound as a solid.[6]

Spectroscopic and Analytical Profile

Structural confirmation is achieved through a combination of spectroscopic techniques. The following data are predicted based on analyses of structurally similar compounds.[8][9][10][11][12][13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule in solution.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | ~8.40 | d | J(H,H) ≈ 5.5 | H6 (proton adjacent to pyridine N) |

| ~7.35 | dd | J(H,F) ≈ 7.0, J(H,H) ≈ 2.0 | H5 (proton ortho to F) | |

| ~7.15 | dd | J(H,H) ≈ 5.5, J(H,H) ≈ 2.0 | H3 (proton between substituents) | |

| ~4.30 | s | N/A | -CH₂- (aminomethyl protons) | |

| ~8.5-9.0 | br s | N/A | -NH₃⁺ (ammonium protons, broad and exchangeable) | |

| ¹³C NMR | ~165 (d) | d | ¹J(C,F) ≈ 240-250 | C4 (carbon bonded to F) |

| ~155 (d) | d | ⁴J(C,F) ≈ 3-4 | C2 (carbon with aminomethyl group) | |

| ~150 (d) | d | ²J(C,F) ≈ 15-20 | C5 (carbon adjacent to F) | |

| ~115 (d) | d | ²J(C,F) ≈ 20-25 | C3 (carbon adjacent to F) | |

| ~110 (d) | d | ³J(C,F) ≈ 5-7 | C6 (carbon adjacent to N) | |

| ~45 | s | N/A | -CH₂- (aminomethyl carbon) | |

| ¹⁹F NMR | ~ -110 to -120 | s | N/A | C4-F |

-

Rationale: The chemical shifts are influenced by the electron-withdrawing nature of the fluorine atom and the pyridine nitrogen. The characteristic carbon-fluorine coupling constants (¹J, ²J, ³J, ⁴J) are definitive for assigning the fluorinated carbon and its neighbors.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in positive ion mode would show the molecular ion for the free base.

-

Expected [M+H]⁺: m/z ≈ 127.06, corresponding to the protonated free base [C₆H₈FN₂]⁺.

Role in Medicinal Chemistry and Drug Discovery

The Fluoropyridine Scaffold: A Privileged Motif

The pyridine ring is a "privileged scaffold" in drug discovery, appearing in numerous approved drugs.[15][16] The incorporation of fluorine further enhances its utility for several reasons:[17][18]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug.

-

Modulation of pKa: Fluorine's inductive effect lowers the basicity of the nearby pyridine nitrogen, which can prevent unwanted protonation at physiological pH and improve cell permeability.

-

Enhanced Binding Affinity: Fluorine can engage in favorable orthogonal multipolar interactions with protein backbones (e.g., amide carbonyls) in a target's active site, increasing binding affinity.

-

Bioisosteric Replacement: Fluorine can serve as a bioisostere for a hydrogen atom, maintaining a similar size while drastically altering electronic properties.

Application as a Key Building Block

This compound is an ideal starting point for synthesizing more complex molecules. The primary amine provides a nucleophilic handle for a wide range of chemical transformations, including:

-

Amide bond formation

-

Reductive amination

-

Urea and thiourea formation

-

N-alkylation and N-arylation

This versatility has made fluorinated aminomethylpyridines key components in the development of kinase inhibitors, which are a major class of anti-cancer drugs.[16] The pyridine core often serves as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase active site.[15]

Caption: Rationale for the utility of the scaffold in drug design.

Safety, Handling, and Storage

Adherence to proper safety protocols is essential when working with this or any chemical reagent. The information below is a summary derived from typical Safety Data Sheets (SDS).

-

Hazard Identification:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

-

Recommended Personal Protective Equipment (PPE):

-

Eye/Face Protection: Safety glasses with side-shields or goggles.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated fume hood. If dust is generated, a NIOSH-approved particulate respirator may be necessary.

-

-

Storage and Stability:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from strong oxidizing agents and strong bases.

-

The hydrochloride salt form is generally stable under recommended storage conditions.

-

References

-

Priya A, Mahesh Kumar N, Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal. [Link]

-

Ranjbar-Karimi R, Poorfreidoni A. Incorporation of Fluorinated Pyridine in the Side Chain of 4-Aminoquinolines: Synthesis, Characterization and Antibacterial Activity. Drug Research. 2017. [Link]

- Google Patents.

- Google Patents.

-

Al-Ghorbani M, Aouad MR, Al-Majid AM, et al. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. 2022. [Link]

-

ResearchGate. 3-Cyanopyridine-2(1 H )-thiones in the Synthesis of Substituted 3-(Aminomethyl)pyridines. [Link]

-

Aday B, Iskeleli G, Taspinar E, et al. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. J Biochem Mol Toxicol. 2017. [Link]

-

Mohamed MF, Younis W, Harras M, et al. Medicinal attributes of pyridine scaffold as anticancer targeting agents. Future J Pharm Sci. 2021. [Link]

-

Shinde S, Lee Y. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine. Molecules. 2015. [Link]

-

The Power of Fluorinated Pyridines in Modern Drug Discovery. [Link]

-

Detailed experimental procedure for the synthesis of 4-fluoropyridine. [Link]

-

The Royal Society of Chemistry. Supporting Information for: Palladium-Catalyzed Aerobic Oxidative Glaser-Hay Coupling of Arylhydrazines and Terminal Alkynes. [Link]

- Google Patents. Method for the preparation of stable 4-fluoropyridine salts. US3703521A.

-

The Royal Society of Chemistry. Supporting Information for: Aerobic C–N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. [Link]

-

American Elements. (2-Fluoropyridin-4-yl)methanamine hydrochloride. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

- Google Patents. Preparation method of fluoropyridine compounds. CN102898358A.

-

The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. chemscene.com [chemscene.com]

- 3. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 4. US3703521A - Method for the preparation of stable 4-fluoropyridine salts - Google Patents [patents.google.com]

- 5. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 6. US20050250947A1 - Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]

- 7. US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. 2-Pyridinemethanamine, 3-fluoro-4-methoxy-, hydrochloride (1:1)(1933516-25-6) 1H NMR spectrum [chemicalbook.com]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. 2-Fluoropyridine(372-48-5) 13C NMR [m.chemicalbook.com]

- 13. rsc.org [rsc.org]

- 14. 2-AMINO-4-FLUOROPYRIDINE(944401-77-8) 1H NMR spectrum [chemicalbook.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. nbinno.com [nbinno.com]

- 18. pharmacyjournal.org [pharmacyjournal.org]

A Senior Application Scientist's Guide to the Synthesis of (4-Fluoropyridin-2-yl)methanamine Hydrochloride

Introduction

(4-Fluoropyridin-2-yl)methanamine and its hydrochloride salt are pivotal building blocks in contemporary medicinal chemistry and drug development. The unique arrangement of the fluorinated pyridine ring and the primary aminomethyl group provides a versatile scaffold for creating complex molecules with tailored biological activities. The fluorine atom can significantly alter properties such as metabolic stability, pKa, and binding affinity, while the primary amine serves as a crucial handle for further functionalization. This guide offers an in-depth technical exploration of the synthetic pathways leading to (4-Fluoropyridin-2-yl)methanamine hydrochloride, grounded in established chemical principles and field-proven methodologies. We will dissect the causality behind experimental choices, validate protocols, and provide a robust framework for researchers and process chemists.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to any synthesis begins with a retrosynthetic analysis. By conceptually breaking down the target molecule, this compound (1) , we can identify key intermediates and strategically plan the forward synthesis.

The most evident disconnection is the formation of the hydrochloride salt from the free amine (2) . The primary amine of (2) can be readily synthesized through the reduction of a nitrile group. This points to 4-fluoro-2-cyanopyridine (3) as a critical intermediate. The cyano group in (3) can be installed via nucleophilic substitution of a suitable leaving group, typically a halide, at the 2-position of the pyridine ring. This leads us to a precursor like 2-bromo-4-fluoropyridine (4) . The synthesis of (4) can be achieved from commercially available 2-bromopyridin-4-amine (5) via a Balz-Schiemann type reaction.

Caption: Retrosynthetic analysis of the target compound.

This analysis outlines a robust, multi-step synthesis that relies on well-established and scalable chemical transformations.

Part 1: Synthesis of the Key Intermediate: 4-Fluoro-2-cyanopyridine

The cornerstone of this synthesis is the efficient preparation of 4-fluoro-2-cyanopyridine. The most common and reliable route begins with the functionalization of a pre-existing pyridine core.

Route A: From 2-Bromopyridin-4-amine

Step 1.1: Synthesis of 2-Bromo-4-fluoropyridine (4)

The conversion of an aromatic amine to a fluoride is classically achieved via the Balz-Schiemann reaction. This involves diazotization of the amine in the presence of tetrafluoroboric acid (HBF4), followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.[1][2]

-

Expertise & Experience: The choice of HBF4 is critical; it serves as both the acid for diazotization and the fluoride source. The reaction is typically run at low temperatures (0-5 °C) during the addition of sodium nitrite to control the exothermic decomposition of the diazonium salt.[2] Allowing the mixture to warm to room temperature then facilitates the substitution reaction.

Experimental Protocol: Synthesis of 2-Bromo-4-fluoropyridine [1]

-

Suspend 2-bromopyridin-4-amine (1.0 eq) in 50% aqueous HBF4.

-

Cool the stirred suspension to 0 °C in an ice bath.

-

Add a solution of sodium nitrite (1.2 eq) in water dropwise, maintaining the internal temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Carefully quench the reaction by the slow addition of solid sodium bicarbonate until CO2 evolution ceases.

-

Extract the aqueous solution with ethyl acetate.

-

Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to afford the title compound.

Step 1.2: Cyanation of 2-Bromo-4-fluoropyridine (4)

With the halide in place, the next step is the introduction of the cyano group. This is typically accomplished through a nucleophilic substitution reaction, often using a metal cyanide. While classic methods use copper(I) cyanide (a Rosenmund-von Braun reaction), modern approaches may utilize palladium catalysis for milder conditions.[3][4]

-

Trustworthiness: The use of heavy metals like copper necessitates careful control of reaction conditions to ensure reproducibility and to manage toxic waste streams.[3] The choice of a polar, aprotic solvent like DMF or DMSO is essential to dissolve the cyanide salt and facilitate the substitution on the electron-deficient pyridine ring.

Experimental Protocol: Synthesis of 4-Fluoro-2-cyanopyridine

-

To a solution of 2-bromo-4-fluoropyridine (1.0 eq) in anhydrous DMF, add copper(I) cyanide (1.2-1.5 eq).

-

Heat the reaction mixture to 120-140 °C and stir for several hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature and pour it into an aqueous solution of ethylenediamine or ferric chloride to complex with the copper salts.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or toluene).

-

Wash the combined organic layers, dry over a suitable drying agent, and concentrate.

-

Purify the crude product by column chromatography or distillation to yield 4-fluoro-2-cyanopyridine.

Part 2: Reduction of 4-Fluoro-2-cyanopyridine to the Primary Amine

The reduction of the nitrile to a primary amine is the final core transformation. The choice of reducing agent is critical and dictates the process conditions, selectivity, and scalability.

Method 1: Catalytic Hydrogenation (The Industrial Standard)

Catalytic hydrogenation is often the most economical and environmentally benign method for large-scale nitrile reduction.[5] Raney Nickel is a highly effective and widely used catalyst for this transformation.[6][7][8]

-

Expertise & Experience: A significant challenge in nitrile hydrogenation is preventing the formation of secondary and tertiary amine byproducts. The intermediate imine can react with the product primary amine. This side reaction is effectively suppressed by conducting the hydrogenation in the presence of ammonia (often as a solution in methanol or ethanol).[9] The ammonia shifts the equilibrium away from byproduct formation.

| Parameter | Condition | Rationale / Causality |

| Catalyst | Raney Nickel | High activity, cost-effective for industrial scale.[5] |

| Hydrogen Source | H2 gas | Clean, atom-economical reducing agent. |

| Pressure | 50-100 psi | Sufficient to ensure adequate hydrogen concentration and reaction rate. |

| Solvent | Ethanol or Methanol | Good solubility for substrate and product. |

| Additive | Ammonia (NH3) | Suppresses formation of secondary/tertiary amine byproducts.[9] |

| Temperature | Room Temp to 50 °C | Balances reaction rate with selectivity and safety.[6] |

Experimental Protocol: Catalytic Hydrogenation using Raney Nickel [6]

-

In a hydrogenation vessel, charge a solution of 4-fluoro-2-cyanopyridine (1.0 eq) in ethanol saturated with ammonia.

-

Carefully add a slurry of activated Raney Nickel (approx. 10-20% by weight) in ethanol.

-

Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50-100 psi.

-

Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) until hydrogen uptake ceases.

-

Depressurize the vessel and purge with nitrogen.

-

Carefully filter the reaction mixture through a pad of Celite to remove the pyrophoric Raney Nickel catalyst. Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude (4-Fluoropyridin-2-yl)methanamine.

Method 2: Stoichiometric Hydride Reduction

For smaller-scale laboratory synthesis, strong hydride reagents like Lithium Aluminum Hydride (LiAlH4 or LAH) offer a rapid and effective alternative.[10]

-

Trustworthiness: LAH is a powerful, non-selective reducing agent that reacts violently with protic solvents, including water and alcohols.[11][12] All reactions must be conducted under strictly anhydrous conditions using dry solvents (e.g., diethyl ether, THF). The workup procedure requires careful, sequential addition of water and base to safely quench the excess reagent and precipitate aluminum salts.[10]

Experimental Protocol: LiAlH4 Reduction

-

To a stirred suspension of LiAlH4 (1.5-2.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of 4-fluoro-2-cyanopyridine (1.0 eq) in anhydrous THF dropwise.

-

After the addition, allow the reaction to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture back to 0 °C.

-

Perform a Fieser workup: slowly and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH4 used in grams.

-

Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF.

-

Concentrate the combined filtrate to yield the crude amine.

Caption: Comparative workflow for nitrile reduction methods.

Part 3: Isolation and Hydrochloride Salt Formation

The final step involves the purification of the free amine and its conversion to the stable hydrochloride salt. The free amine is a liquid or low-melting solid and can be purified by distillation or chromatography, but it is often converted directly to the salt.

-

Authoritative Grounding: The formation of a salt is a standard practice in pharmaceutical development to improve the stability, crystallinity, and handling properties of an active pharmaceutical ingredient or intermediate. The hydrochloride salt is one of the most common forms.

Experimental Protocol: Hydrochloride Salt Formation

-

Dissolve the crude (4-Fluoropyridin-2-yl)methanamine in a minimal amount of a suitable solvent, such as isopropanol or diethyl ether.

-

To this solution, add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or concentrated HCl in isopropanol) dropwise with stirring.

-

Continue addition until the solution is acidic and a precipitate forms.

-

Stir the resulting slurry at room temperature or in an ice bath to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold solvent (e.g., diethyl ether) to remove any remaining impurities.

-

Dry the product under vacuum to yield this compound as a stable, crystalline solid.

Conclusion

The synthesis of this compound is a well-defined process that proceeds through the key intermediate, 4-fluoro-2-cyanopyridine. The most robust and scalable pathway involves the cyanation of 2-bromo-4-fluoropyridine followed by catalytic hydrogenation of the nitrile using Raney Nickel in the presence of ammonia. This approach balances efficiency, cost, safety, and selectivity, making it suitable for both laboratory and industrial production. For smaller-scale applications, reduction with lithium aluminum hydride provides a rapid, albeit more hazardous, alternative. The final conversion to the hydrochloride salt yields a stable, easy-to-handle solid, ready for application in drug discovery and development programs.

References

- Wu, B., Zhang, J., Yang, M., Yue, Y., Ma, L.-J., & Yu, X.-Q. (n.d.). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Sichuan University.

- Mebane, R. C., et al. (n.d.). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel.

- Wu, B., et al. (2025, August 7). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines.

- Wikipedia contributors. (n.d.). Nitrile reduction. Wikipedia.

- ChemicalBook. (n.d.). 2-Bromo-4-fluoropyridine synthesis.

- Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- Ossila. (n.d.). 2-Bromo-4-fluoropyridine | CAS Number 357927-50-5.

- Author not specified. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine.

- Chem-Impex. (n.d.). 2-Bromo-4-fluoropyridine.

- Google Patents. (n.d.).

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, November 6). The Synthesis and Application of 4-Bromo-2-fluoropyridine in the Chemical Industry.

- Shee, M., Shah, S. S., & Singh, N. D. P. (n.d.). Organophotoredox assisted cyanation of bromoarenes via silyl-radical-mediated bromine abstraction. Royal Society of Chemistry.

- Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4)

- AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism.

- Pharmaguideline. (n.d.). Metal Hydrid Reduction (NaBH4 and LiAlH4).

- Organic Chemistry Portal. (n.d.).

Sources

- 1. 2-Bromo-4-fluoropyridine synthesis - chemicalbook [chemicalbook.com]

- 2. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 3. US6699993B1 - Process for the preparation of 2-cyanopyridines - Google Patents [patents.google.com]

- 4. Organophotoredox assisted cyanation of bromoarenes via silyl-radical-mediated bromine abstraction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 6. quod.lib.umich.edu [quod.lib.umich.edu]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 10. adichemistry.com [adichemistry.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Metal Hydrid Reduction (NaBH4 and LiAlH4) | Pharmaguideline [pharmaguideline.com]

(4-Fluoropyridin-2-yl)methanamine hydrochloride starting material

An In-Depth Technical Guide to (4-Fluoropyridin-2-yl)methanamine Hydrochloride: A Key Starting Material for Drug Discovery

Abstract

This compound (CAS No. 1020253-10-4) is a pivotal heterocyclic building block in modern medicinal chemistry. Its strategic combination of a fluorinated pyridine ring and a primary aminomethyl group makes it a valuable starting material for synthesizing a diverse range of complex molecules, particularly kinase inhibitors. The fluorine atom can significantly enhance metabolic stability and binding affinity, while the amine serves as a versatile handle for molecular elaboration. This guide, intended for researchers, chemists, and drug development professionals, provides an in-depth examination of its synthesis, properties, quality control, and applications, grounded in field-proven insights and authoritative references.

Strategic Importance in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a well-established strategy to modulate key physicochemical and pharmacokinetic properties.[1][2] Fluorine's high electronegativity can alter the pKa of nearby functional groups, influence molecular conformation, and block sites of metabolism, often leading to improved bioavailability and potency.[1][2]

The (4-Fluoropyridin-2-yl)methanamine scaffold is particularly valuable because it combines these benefits with the structural features of a pyridine ring, a common pharmacophore in many approved drugs.[3] The pyridine nitrogen can act as a hydrogen bond acceptor, crucial for interacting with biological targets like the hinge region of protein kinases.[4] The aminomethyl group at the 2-position provides a reactive site for building out molecular complexity, enabling chemists to explore structure-activity relationships (SAR) effectively. This makes the molecule a sought-after intermediate in the synthesis of targeted therapies for oncology and other disease areas.[3][4][5]

Physicochemical Properties & Structural Analysis

A thorough understanding of the material's properties is the foundation of its effective use.

| Property | Value | Source |

| CAS Number | 1020253-10-4 | N/A |

| Molecular Formula | C₆H₈ClFN₂ | [6] |

| Molecular Weight | 162.60 g/mol | [6] |

| Appearance | White to off-white solid | Supplier Data |

| Solubility | Soluble in water, methanol, DMSO | General Knowledge |

| SMILES | C1=C(C=NC(=C1)F)CN.Cl | [6] |

Note: The molecular formula and weight provided are for the hydrochloride salt.

Synthesis and Mechanistic Insights

The most common and industrially scalable synthesis of (4-Fluoropyridin-2-yl)methanamine originates from 4-fluoropyridine-2-carbonitrile. This multi-step process is designed for efficiency and control.

Overall Synthetic Pathway

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. FDA-Approved Fluorine-Containing Molecules in 2024: Significance, Synthesis, and Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

An In-Depth Technical Guide to (4-Fluoropyridin-2-yl)methanamine Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Pyridine Scaffolds

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1][2] The unique attributes of fluorine, such as its high electronegativity, small steric footprint, and the strength of the carbon-fluorine bond, can significantly enhance metabolic stability, membrane permeability, and binding affinity to biological targets.[1] Within this context, fluorinated pyridine derivatives have emerged as privileged structures in the design of novel therapeutics.[3][4] (4-Fluoropyridin-2-yl)methanamine hydrochloride is a key building block that provides a versatile platform for the synthesis of a diverse range of biologically active compounds, particularly in the realm of kinase inhibitors and neuroscience.[5][6] This guide provides a comprehensive overview of the synthesis, characterization, and strategic applications of this valuable synthetic intermediate.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis and drug design. The table below summarizes its key molecular and physical data.

| Property | Value | Source |

| CAS Number | 1241725-81-4 | [5] |

| Molecular Formula | C₆H₈ClFN₂ | [7] |

| Molecular Weight | 162.60 g/mol | [5] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in water and polar organic solvents | N/A |

Characterization of the synthesized compound is critical to confirm its identity and purity. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Expected ¹H NMR Spectral Data (DMSO-d₆, 400 MHz):

-

δ 8.60-8.50 (d, 1H): Pyridine ring proton adjacent to nitrogen.

-

δ 7.60-7.50 (d, 1H): Pyridine ring proton.

-

δ 7.40-7.30 (dd, 1H): Pyridine ring proton coupled to fluorine.

-

δ 4.20-4.10 (s, 2H): Methylene protons (-CH₂-NH₂).

-

δ 3.50-3.30 (br s, 3H): Ammonium protons (-NH₃⁺).

Expected ¹³C NMR Spectral Data (DMSO-d₆, 101 MHz):

-

δ 165.0 (d, JCF ≈ 240 Hz): Carbon bearing the fluorine atom.

-

δ 158.0: Pyridine ring carbon.

-

δ 150.0: Pyridine ring carbon.

-

δ 115.0 (d, JCF ≈ 20 Hz): Pyridine ring carbon.

-

δ 110.0 (d, JCF ≈ 5 Hz): Pyridine ring carbon.

-

δ 45.0: Methylene carbon (-CH₂-).

Synthesis of this compound: A Step-by-Step Guide

The synthesis of this compound can be efficiently achieved through a two-step process starting from commercially available 4-fluoro-2-pyridinecarbonitrile. The synthetic pathway involves the reduction of the nitrile functionality to a primary amine, followed by the formation of the hydrochloride salt.

Caption: Synthetic workflow for this compound.

Experimental Protocol

Part 1: Reduction of 4-Fluoro-2-pyridinecarbonitrile

This procedure details the reduction of the nitrile to the corresponding primary amine using a sodium borohydride and cobalt(II) chloride system, a method known for its efficiency and milder conditions compared to alternatives like lithium aluminum hydride.[8][9][10]

Materials:

-

4-Fluoro-2-pyridinecarbonitrile

-

Sodium borohydride (NaBH₄)

-

Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluoro-2-pyridinecarbonitrile (1.0 eq) in methanol.

-

Cool the solution to 0 °C using an ice bath.

-

To the stirred solution, add cobalt(II) chloride hexahydrate (0.1 eq) portion-wise. The solution will typically turn deep blue or purple.

-

Slowly add sodium borohydride (4.0 eq) in small portions, maintaining the temperature below 10 °C. Vigorous gas evolution (hydrogen) will be observed.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

-

Quench the reaction by slowly adding water.

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (4-Fluoropyridin-2-yl)methanamine as the free base, which can be used in the next step without further purification.

Part 2: Formation of the Hydrochloride Salt

The conversion of the free amine to its hydrochloride salt enhances its stability and water solubility, which is often advantageous for pharmaceutical applications.

Materials:

-

(4-Fluoropyridin-2-yl)methanamine (from Part 1)

-

Anhydrous diethyl ether or 1,4-dioxane

-

Hydrochloric acid solution in diethyl ether or 1,4-dioxane (e.g., 2 M)

-

Beaker or flask

-

Magnetic stirrer

-

Buchner funnel and filter paper

Procedure:

-

Dissolve the crude (4-Fluoropyridin-2-yl)methanamine in a minimal amount of anhydrous diethyl ether or 1,4-dioxane.

-

While stirring, add a solution of hydrochloric acid in the chosen solvent dropwise.

-

A white precipitate of this compound will form immediately.

-

Continue adding the HCl solution until no further precipitation is observed.

-

Stir the resulting suspension for 30 minutes at room temperature.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with a small amount of cold anhydrous diethyl ether.

-

Dry the product under vacuum to obtain pure this compound.

Applications in Drug Discovery: A Versatile Building Block

This compound serves as a crucial intermediate in the synthesis of a variety of pharmacologically active molecules. Its structural features—a fluorinated pyridine ring and a primary amine handle—allow for diverse chemical modifications to explore structure-activity relationships (SAR).

Kinase Inhibitors

A significant application of this building block is in the development of kinase inhibitors. The pyridine nitrogen can act as a hinge-binding motif, while the aminomethyl group provides a point for derivatization to target other regions of the ATP-binding pocket. The 4-fluoro substituent can enhance binding affinity and improve metabolic stability.

Caption: Conceptual pathway for utilizing the building block in kinase inhibitor synthesis.

For instance, related 2-aminomethylpyridine scaffolds have been incorporated into inhibitors of various kinases, including c-Jun N-terminal kinase (JNK) and epidermal growth factor receptor (EGFR).[7][11] The primary amine of (4-Fluoropyridin-2-yl)methanamine can be acylated or undergo reductive amination to introduce a wide range of substituents, enabling the fine-tuning of inhibitory activity and selectivity.

Central Nervous System (CNS) Agents

The pyridine moiety is a common feature in many centrally acting drugs. The introduction of fluorine can enhance blood-brain barrier permeability, a critical factor for CNS drug efficacy. The aminomethyl group provides a versatile handle for the synthesis of ligands for various CNS targets, such as G-protein coupled receptors (GPCRs) and ion channels.

Conclusion

This compound is a high-value building block for medicinal chemistry and drug discovery. Its synthesis from readily available starting materials is straightforward, and its structural features offer significant opportunities for the development of novel therapeutics. This guide provides a comprehensive technical overview to support researchers in the effective utilization of this important synthetic intermediate.

References

-

MySkinRecipes. This compound. [Link]

- Google Patents. (2013). Preparation method of fluoropyridine compounds. CN102898358A.

- Thieme. (2005). Novel Synthesis of 4-Fluoropyridines Based on 2-Fluoroallylic Alcohols by Succeeding Ireland–Claisen. Synthesis, 2005(12), 2051-2059.

- BenchChem. (2025).

- Fustero, S., et al. (2024). Fluorinated building blocks in drug design: new pathways and targets. Future Medicinal Chemistry.

- Grygorenko, O. O., & Melnykov, K. P. (2024).

- Sakai, K. (2012). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Reviews and Accounts of Chemical Research, 2(1), 1-10.

- Satoh, T., Suzuki, S., Suzuki, Y., Miyaji, Y., & Imai, Z. (1969). Reduction of organic compounds with sodium borohydride-transition metal salt systems (1). Reduction of organic nitrile, nitro and amide compounds to primary amines. Tetrahedron Letters, 10(52), 4555-4558.

- figshare. (2024).

- Wang, Y., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry, 55(17), 7583-7595.

- Jagdale, A. R., Paraskar, A. S., & Sudalai, A. (2009). Cobalt (II) Chloride Hexahydrate-Diisopropylamine Catalyzed Mild and Chemoselective Reduction of Carboxylic Esters with Sodium Borohydride. Synthesis, 2009(04), 660-664.

- Moatz, H. I. (1972). U.S. Patent No. 3,703,521. Washington, DC: U.S.

-

American Elements. (2-Fluoropyridin-4-yl)methanamine hydrochloride. [Link]

- Lemaire, C., et al. (2006). Synthesis of fluorine-18-labelled 5- and 6-fluoro-2-pyridinamine. Journal of Labelled Compounds and Radiopharmaceuticals, 49(11), 997-1011.

- Fringuelli, F., Pizzo, F., & Vaccaro, L. (2000). Cobalt (II)

- Tveiten, K., et al. (2001). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 6(10), 838-842.

- Fringuelli, F., Pizzo, F., & Vaccaro, L. (2000). Cobalt (II)

- Ucar, H., et al. (2008). More reactive cobalt chloride in the hydrolysis of sodium borohydride. International Journal of Hydrogen Energy, 33(21), 6042-6049.

- ResearchGate. (2015). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 4. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 5. This compound [myskinrecipes.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. americanelements.com [americanelements.com]

- 8. chemistry.mdma.ch [chemistry.mdma.ch]

- 9. Cobalt(II) Chloride Hexahydrate-Diisopropylamine Catalyzed Mild and Chemoselective Reduction of Carboxylic Esters with Sodium Borohydride [organic-chemistry.org]

- 10. [PDF] Cobalt(II) Chloride-Catalyzed Chemoselective Sodium Borohydride Reduction of Azides in Water | Semantic Scholar [semanticscholar.org]

- 11. jk-sci.com [jk-sci.com]

An In-Depth Technical Guide to the Safe Handling of (4-Fluoropyridin-2-yl)methanamine Hydrochloride

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of (4-Fluoropyridin-2-yl)methanamine hydrochloride. As a reactive and hazardous chemical intermediate, adherence to rigorous safety protocols is not merely procedural but essential for protecting personnel and ensuring experimental integrity. This guide is structured to provide not just instructions, but the scientific rationale behind them, fostering a deep-seated culture of safety.

Section 1: Hazard Identification and Risk Assessment

This compound is a substituted pyridine derivative used in synthetic chemistry. Its structure, containing a primary amine and a fluorinated pyridine ring, dictates its reactivity and toxicological profile. A thorough understanding of its hazards is the foundation of safe laboratory practice.

GHS Classification and Physicochemical Properties

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. While data for this specific hydrochloride salt may be limited, information from closely related structural analogs allows for a robust hazard assessment. The primary hazards are summarized below.

Table 1: GHS Hazard Classification Summary for this compound and Analogs

| Hazard Class | GHS Category | Hazard Statement | Rationale and Implication |

|---|---|---|---|

| Acute Toxicity, Oral | Category 3 / 4 | H301: Toxic if swallowed / H302: Harmful if swallowed[1][2] | Ingestion of even small quantities can lead to significant toxicity or be fatal. This necessitates strict controls to prevent ingestion, including prohibiting eating or drinking in the lab and thorough hand washing. |

| Skin Corrosion/Irritation | Category 1B / 2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation[1][2][3] | The compound is corrosive or irritant upon dermal contact. It can cause chemical burns, destroy tissue, and lead to dermatitis. Immediate and thorough rinsing is critical upon exposure. |

| Serious Eye Damage/Irritation | Category 1 / 2A | H318: Causes serious eye damage / H319: Causes serious eye irritation[1][2][3] | Direct contact with the eyes can cause irreversible damage, including blindness. Appropriate eye and face protection is non-negotiable. |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[2][3] | Inhalation of the dust can irritate the respiratory tract, leading to coughing and shortness of breath. Handling must be performed in a well-ventilated area, preferably a fume hood, to minimize inhalation risk. |

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₇FN₂ · HCl | - |

| Molecular Weight | ~162.6 g/mol | [3] |

| Appearance | Solid (likely a crystalline powder) | [4] |

| CAS Number | 859166-87-3 (Free Base) |[5] |

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

The hierarchy of controls prioritizes eliminating hazards at their source. Engineering controls are the primary defense, with PPE serving as the critical final barrier between the researcher and the chemical.

The Primacy of Engineering Controls

The most effective way to mitigate exposure is to physically separate the chemical from the user.

-

Chemical Fume Hood: All manipulations of solid this compound and its concentrated solutions must be conducted inside a certified chemical fume hood. This is to control the inhalation of airborne particulates and any potential vapors.

-

Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and removed.

-

Safety Equipment: A certified safety shower and eyewash station must be readily accessible and tested regularly.[4]

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed. The following protocol is mandatory for all work with this compound.

Caption: PPE selection workflow based on procedural risk.

-

Hand Protection: Wear double-layered nitrile gloves that comply with ASTM D6978 standards for handling hazardous chemicals.[6] The outer glove should be worn over the cuff of the lab coat and changed immediately if contamination is suspected.[6] Nitrile offers good resistance against many solvents and bases.[7]

-

Eye and Face Protection: Chemical splash goggles are mandatory at all times. If there is a significant risk of splashing (e.g., during reaction quenching or large-volume transfers), a full-face shield must be worn in addition to goggles.[6]

-

Skin and Body Protection: A flame-resistant lab coat is required. For tasks with a higher risk of spills, a chemically resistant apron or gown should be worn.[7] Do not wear shorts or open-toed shoes in the laboratory.

-

Respiratory Protection: Work should be confined to a fume hood to prevent inhalation. If a situation arises where dust exposure is possible outside of a hood (e.g., a large spill), a NIOSH-approved N95 or higher-rated respirator is required for all personnel involved in the cleanup.[8][9]

Section 3: Standard Operating Procedures for Handling and Storage

Meticulous planning and execution of laboratory procedures are essential for safety.

Storage Protocol

Improper storage can lead to degradation of the compound, compromising experimental results and potentially increasing hazards.

-

Container: Keep the compound in its original, tightly sealed container.[1][10]

-

Atmosphere: The material is noted to be potentially air and light sensitive.[1] Store in a dry environment, and for long-term storage, consider placing it inside a desiccator or glovebox under an inert atmosphere (e.g., nitrogen or argon).

-

Location: Store in a cool, dry, well-ventilated area designated for hazardous chemicals.[1][10] The storage area should be locked and accessible only to authorized personnel.[1][4]

-

Incompatibilities: Segregate from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[4][11]

Step-by-Step Weighing and Dispensing Protocol

-

Preparation: Don all required PPE (double gloves, goggles, lab coat) before entering the designated weighing area.

-

Engineering Control: Perform all weighing operations inside a chemical fume hood or a ventilated balance enclosure to contain any airborne dust.

-